molecular formula C10H9IN2O2 B2591095 Ethyl 3-iodo-1H-indazole-5-carboxylate CAS No. 1279863-38-5

Ethyl 3-iodo-1H-indazole-5-carboxylate

Cat. No. B2591095
CAS RN: 1279863-38-5
M. Wt: 316.098
InChI Key: ZULBYKANHBUAOW-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1H-indazole-5-carboxylate is a chemical compound with the CAS Number: 1279863-38-5 . It has a molecular weight of 316.1 and its IUPAC name is this compound . The compound is solid in physical form .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . This has led to considerable attention in the field of medicinal chemistry . Numerous methods have been developed to construct these heterocycles with better biological activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9IN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Efficient Synthesis of Novel Compounds Ethyl 3-iodo-1H-indazole-5-carboxylate is utilized as a precursor or intermediate in the synthesis of a variety of novel compounds. For instance, it has been used in palladium cross-coupling reactions to create new 3-heteroaryl N-1-functionalized indazoles. These compounds have potential applications in various fields, including materials science and pharmaceuticals (Fraile et al., 2011).

Diverse Yields in Drug Synthesis In drug synthesis, this compound is involved in the synthesis of specific drug compounds. The iodinated key intermediate, when coupled with alkynes, produces alkynylated products in diverse yields. This is crucial in the fine-tuning of drug properties and effectiveness (Ostrowski & Zeidler, 2008).

Thiazole Derivative Modification and Antimicrobial Study Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of thiazole, has been modified and synthesized using readily available materials, including this compound. The antimicrobial activities of these compounds against various bacterial and fungal strains indicate potential applications in developing new antimicrobial agents (Desai et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions for Ethyl 3-iodo-1H-indazole-5-carboxylate and similar compounds may involve further exploration of their synthesis methods and biological activities .

properties

IUPAC Name

ethyl 3-iodo-2H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULBYKANHBUAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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